molecular formula C21H17NO B1350124 N,N-Diphenylcinnamamide CAS No. 50395-70-5

N,N-Diphenylcinnamamide

Cat. No.: B1350124
CAS No.: 50395-70-5
M. Wt: 299.4 g/mol
InChI Key: GCTCULHQKVKNJT-UHFFFAOYSA-N
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Description

N,N-Diphenylcinnamamide is an organic compound characterized by its unique structure, which includes a prop-2-enamide backbone with three phenyl groups attached

Scientific Research Applications

N,N-Diphenylcinnamamide has several scientific research applications:

Future Directions

The future directions of “N,N,3-triphenylprop-2-enamide” are not explicitly mentioned in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenylcinnamamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf2O) as both the electrophilic activator and oxidant . The reaction is characterized by its simple setup and broad substrate scope.

Another method involves the catalytic asymmetric reductive hydroalkylation of enamides and enecarbamates to chiral aliphatic amines. This process uses nickel-catalyzed asymmetric reductive hydroalkylation to convert enamides into drug-like α-branched chiral amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenylcinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include various amine derivatives, substituted phenyl compounds, and oxidized enamides.

Mechanism of Action

The mechanism of action of N,N-Diphenylcinnamamide involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The pathways involved in its reactivity include electrophilic and nucleophilic interactions, as well as coordination with metal catalysts .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diphenylprop-2-enamide
  • N,N,3-triphenylprop-2-enamine
  • N,N,3-triphenylprop-2-enol

Uniqueness

N,N-Diphenylcinnamamide is unique due to its specific structure, which includes three phenyl groups attached to the prop-2-enamide backbone. This structure imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

N,N,3-triphenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c23-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTCULHQKVKNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377808
Record name N,N-Diphenylcinnamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50395-70-5
Record name N,N-Diphenylcinnamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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